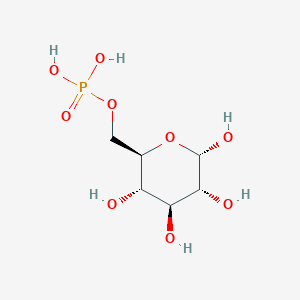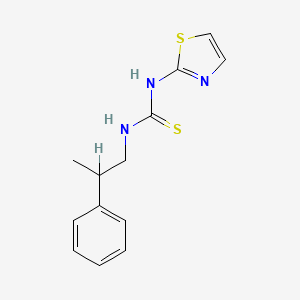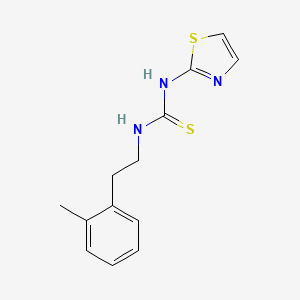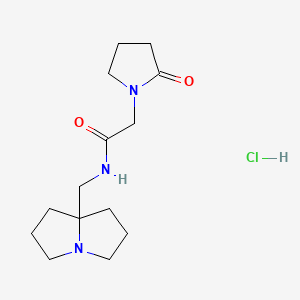
alpha-D-Glucopyranose, 6-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranose, 6-(dihydrogen phosphate): This compound is a crucial intermediate in various metabolic pathways, including glycolysis and the pentose phosphate pathway . It plays a significant role in cellular metabolism and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) can be synthesized through the phosphorylation of D-glucose. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of alpha-D-Glucopyranose, 6-(dihydrogen phosphate) often involves enzymatic methods. Enzymes such as hexokinase catalyze the phosphorylation of glucose using adenosine triphosphate (ATP) as the phosphate donor .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form sorbitol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Gluconic acid derivatives.
Reduction: Sorbitol derivatives.
Substitution: Various substituted glucose derivatives.
Applications De Recherche Scientifique
Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: It plays a crucial role in metabolic studies and is used to investigate cellular energy production and regulation.
Medicine: It is involved in research related to metabolic disorders such as diabetes and glycogen storage diseases.
Industry: It is used in the production of biofuels and as a precursor for various biochemical products.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranose, 6-(dihydrogen phosphate) involves its role as an intermediate in metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. It acts as a substrate for various enzymes, including glucose-6-phosphate dehydrogenase and phosphoglucomutase .
Comparaison Avec Des Composés Similaires
Beta-D-Glucopyranose, 6-(dihydrogen phosphate): Similar structure but differs in the anomeric configuration.
D-Mannopyranose, 6-(dihydrogen phosphate): Similar structure but differs in the sugar component.
D-Galactopyranose, 6-(dihydrogen phosphate): Similar structure but differs in the sugar component.
Uniqueness: Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) is unique due to its specific role in glycolysis and the pentose phosphate pathway. Its ability to act as a substrate for multiple enzymes and its involvement in crucial metabolic processes make it distinct from other similar compounds .
Propriétés
Numéro CAS |
15209-11-7 |
|---|---|
Formule moléculaire |
C6H13O9P |
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |
Clé InChI |
NBSCHQHZLSJFNQ-DVKNGEFBSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Key on ui other cas no. |
15209-11-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















